4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol
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Overview
Description
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is a complex organic compound that features both thiazole and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with imidazolidine precursors under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in organic synthesis and catalysis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Utilized in the development of advanced materials.
Uniqueness
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
875799-80-7 |
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Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(1,3-dihydroxy-4,4,5,5-tetramethylimidazolidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H17N3O2S/c1-9(2)10(3,4)13(15)8(12(9)14)7-11-5-6-16-7/h5-6,8,14-15H,1-4H3 |
InChI Key |
WPMXBRDSIUMMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(N1O)C2=NC=CS2)O)(C)C)C |
Origin of Product |
United States |
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